REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.FC1C(C)=NC2C(N=1)=C([C:21]1[NH:29][C:28]3[CH2:27][CH2:26][NH:25][C:24](=[O:30])[C:23]=3[CH:22]=1)C=CC=2.CC1(N)CCCC1>CS(C)=O>[NH:29]1[C:28]2[CH2:27][CH2:26][NH:25][C:24](=[O:30])[C:23]=2[CH:22]=[CH:21]1
|
Name
|
|
Quantity
|
141 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
2-(3-fluoro-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC2=CC=CC(=C2N1)C1=CC=2C(NCCC2N1)=O)C
|
Name
|
|
Quantity
|
40.2 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC1)N
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 80° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
Purification by
|
Type
|
CUSTOM
|
Details
|
high throughput parallel purification (Rilas Technologies, Woburn, Mass.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C(NCCC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |